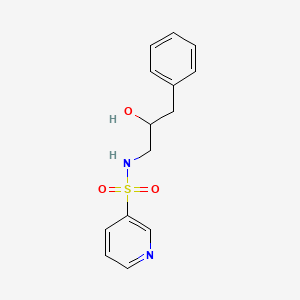

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide

Description

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide is a pyridine sulfonamide derivative characterized by a 2-hydroxy-3-phenylpropyl substituent attached to the sulfonamide nitrogen at the pyridine-3-position. Pyridine sulfonamides are frequently explored for their bioactivity, particularly as enzyme inhibitors or diuretics, depending on substituent modifications . The hydroxy-phenylpropyl moiety in this compound may influence solubility, bioavailability, and target binding compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-13(9-12-5-2-1-3-6-12)10-16-20(18,19)14-7-4-8-15-11-14/h1-8,11,13,16-17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKLNPBWVVOCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Pentachloride-Mediated Chlorination

| Method | Yield (%) | Purity (%) | Key Reagents | Solvent |

|---|---|---|---|---|

| PCl₥ Chlorination | 85–92 | >90 | PCl₅, pyridine-3-sulfonic acid | Chlorobenzene |

| Diazotization | 78–85 | 85–90 | NaNO₂, SO₂, Cl₂ | H₂O/Dichloromethane |

Synthesis of 2-Hydroxy-3-Phenylpropylamine

The amine component, 2-hydroxy-3-phenylpropylamine, is typically prepared via reductive amination or epoxide ring-opening:

Reductive Amination of Phenylacetone

Epoxide Ring-Opening with Ammonia

-

Reaction : Styrene oxide reacts with concentrated aqueous ammonia at 100–120°C in a sealed reactor.

-

Conditions : 24–36 hours, yielding 65–70% after extraction with ethyl acetate.

Challenges : Both methods require careful control of stoichiometry to avoid over-alkylation.

Coupling Pyridine-3-Sulfonyl Chloride with 2-Hydroxy-3-Phenylpropylamine

The final step involves reacting pyridine-3-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions:

-

Reaction Setup :

-

Dissolve 2-hydroxy-3-phenylpropylamine (1.0 equiv) in tetrahydrofuran (THF).

-

Add pyridine-3-sulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

-

Introduce triethylamine (2.0 equiv) to neutralize HCl byproduct.

-

-

Optimization :

-

Temperature: Maintaining <10°C prevents sulfonamide hydrolysis.

-

Solvent: THF or dichloromethane ensures homogeneity.

-

Reaction Time: 4–6 hours at room temperature.

-

-

Workup :

Table 2: Key Parameters for Sulfonamide Formation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C | Prevents decomposition |

| Solvent | THF | Enhances reagent solubility |

| Equivalents of Amine | 1.0–1.2 | Minimizes unreacted sulfonyl chloride |

| Base (Triethylamine) | 2.0–2.5 | Neutralizes HCl effectively |

Analytical Characterization

Critical quality control metrics for this compound include:

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide and its analogs:

Key Observations

Substituent Complexity and Bioactivity: Torasemide (C₁₆H₂₀N₄O₃S) employs an isopropylcarbamoyl group and 3-methylphenylamino substituent, optimizing renal sodium-potassium ATPase inhibition for diuretic activity . In contrast, this compound features a bulkier hydroxy-phenylpropyl group, which may enhance lipophilicity and alter metabolic stability. 3QQ (C₂₂H₃₁FN₄O₄S₂) incorporates fluorinated aromatic and sulfonyl-piperidine moieties, likely targeting specific protein-binding pockets (e.g., kinases) due to its extended structure .

Pharmacokinetic Implications :

- The hydroxy group in This compound may improve aqueous solubility compared to Torasemide’s carbamoyl group. However, steric hindrance from the phenylpropyl chain could reduce membrane permeability .

- 3QQ ’s fluorobenzyl and methylsulfonyl groups enhance metabolic resistance, a common strategy in drug design for prolonged half-life .

Synthetic Accessibility :

- N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide (CAS 1203499-57-3) demonstrates simpler synthesis routes due to its linear hydroxypropyl chain, whereas This compound may require stereoselective methods to install the phenylpropyl group .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide is a sulfonamide compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a sulfonamide functional group, with a hydroxyl group attached to a phenylpropyl moiety. This unique structure contributes to its distinct biological properties, particularly as an enzyme inhibitor.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The inhibition of CA can lead to decreased tumor growth and anti-inflammatory effects, making it a candidate for cancer therapy and treatment of inflammatory conditions.

Enzyme Inhibition

The compound exhibits significant inhibitory activity against carbonic anhydrase II (CA-II), with reported IC50 values in the range of 12.1 to 53.6 µM for related compounds . This inhibition is critical as it can affect cellular pH regulation and metabolic processes.

Table 1: Inhibitory Activity Against Carbonic Anhydrase II

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Compound A | 12.1 ± 0.86 |

| Related Compound B | 19.1 ± 0.88 |

Anticancer Properties

Research indicates that sulfonamide derivatives similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, studies have demonstrated that modifications in the sulfonamide structure can enhance anticancer activity, with some derivatives exhibiting GI50 values ranging from 13.6 to 14.9 µM against leukemia and melanoma cell lines .

Case Study: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated several derivatives of pyridine-3-sulfonamides for their anticancer properties. The most active compound demonstrated significant antiproliferative effects across multiple cancer types, suggesting a robust potential for therapeutic application .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit CA enzymes positions it as a potential candidate for cancer treatment.

- Anti-inflammatory Treatment : The compound may also be effective in managing inflammatory diseases due to its enzyme inhibition properties.

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties, and ongoing research is investigating this aspect further.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide, and how can purity be optimized?

The synthesis typically involves:

- Step 1: Preparation of the benzofuran or phenylpropyl precursor via cyclization (e.g., 2-hydroxybenzaldehyde with ethyl acetoacetate) .

- Step 2: Introduction of the hydroxypropyl chain using a Grignard reaction or nucleophilic substitution .

- Step 3: Sulfonamide formation via reaction of pyridine-3-sulfonyl chloride with the hydroxypropyl-amine intermediate under basic conditions .

Optimization Tips: - Use high-resolution chromatography (HPLC) for purification.

- Monitor reaction progress with LC-MS to minimize side products.

- Adjust solvent polarity (e.g., DMF for sulfonylation) to enhance yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. How is the compound screened for preliminary biological activity?

- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., CA II, IX) using stopped-flow CO₂ hydration .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Anti-inflammatory Models: Measure COX-2 inhibition via ELISA or prostaglandin E₂ reduction in macrophages .

Q. What structural analogs have been studied, and how do they compare?

| Analog | Modification | Activity |

|---|---|---|

| N-(2-Hydroxyethyl) derivative | Shorter chain, no phenyl group | Lower CA inhibition (IC₅₀ = 120 nM) |

| N-(4-Fluorophenyl) derivative | Fluorine substitution | Enhanced bioavailability (LogP = 1.8) |

| N-(2-Methoxypropyl) derivative | Methoxy group | Improved solubility (20 mg/mL) |

| Data adapted from |

Advanced Research Questions

Q. How can molecular docking elucidate its carbonic anhydrase inhibition mechanism?

- Protocol:

- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Contradictions may arise from solvent effects—address via MD simulations .

Q. How to resolve contradictions in enzyme inhibition data across studies?

- Case Example: Discrepancies in CA IX inhibition (IC₅₀ = 50 nM vs. 200 nM).

- Methodology:

- Verify assay conditions (pH 7.4 vs. hypoxic pH 6.8 for CA IX).

- Test competitive inhibition via Lineweaver-Burk plots.

- Cross-validate with siRNA knockdown of CA IX in hypoxic cancer models .

Q. What strategies improve blood-brain barrier (BBB) penetration for neuroprotective applications?

- Structural Modifications:

- Introduce fluorine atoms to enhance lipophilicity (ClogP < 3).

- Reduce hydrogen bond donors (e.g., replace hydroxy with methoxy).

- In Silico Tools: Use BBB Predictor (ADMETLab 2.0) to optimize permeability .

Q. How can SAR studies guide optimization of anti-tumor activity?

- Key Findings:

- Phenylpropyl Chain: Critical for CA binding (removal reduces activity 10-fold).

- Pyridine Ring: Nitrogen position affects selectivity (3-position > 4-position).

- Design Approach:

- Synthesize derivatives with heterocyclic replacements (e.g., thiophene for phenyl) .

- Test in 3D tumor spheroids to mimic in vivo resistance .

Data Contradictions and Validation

Q. Why do some studies report conflicting antioxidant activity results?

- Possible Factors:

- Assay interference (e.g., DPPH vs. ORAC methods).

- Pro-oxidant behavior at high concentrations (>50 µM).

- Resolution:

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.